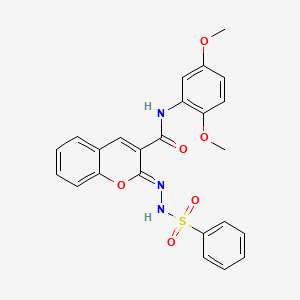

(2Z)-2-(benzenesulfonamidoimino)-N-(2,5-dimethoxyphenyl)-2H-chromene-3-carboxamide

描述

(2Z)-2-(benzenesulfonamidoimino)-N-(2,5-dimethoxyphenyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H21N3O6S and its molecular weight is 479.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(2,5-dimethoxyphenyl)-2H-chromene-3-carboxamide is a synthetic derivative characterized by its unique structural features, which suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H20N4O4S

- Molecular Weight : 396.44 g/mol

Biological Activity Overview

The biological activity of the compound has been evaluated in various studies, revealing significant antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit promising antitumor effects:

-

Cell Lines Tested :

- A549 (lung cancer)

- HCC827 (lung cancer)

- NCI-H358 (lung cancer)

-

Assays Used :

- MTS cytotoxicity assays

- BrdU proliferation assays

-

Findings :

- Compounds demonstrated cytotoxic effects with IC50 values varying across different cell lines.

- The presence of specific functional groups influenced the potency of antitumor activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | A549 | 6.75 ± 0.19 |

| Compound 1 | HCC827 | 6.26 ± 0.33 |

| Compound 1 | NCI-H358 | 6.48 ± 0.11 |

Antimicrobial Activity

In addition to antitumor effects, the compound has shown antimicrobial properties against various bacterial strains:

-

Microbial Strains Tested :

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

-

Assays Used :

- Broth microdilution testing according to CLSI guidelines.

-

Findings :

- The compound exhibited notable antibacterial activity, suggesting its potential as a therapeutic agent against infections.

The proposed mechanism of action for the biological activity of this compound includes:

- DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes.

- Inhibition of Proliferation : The ability to stop cell proliferation is attributed to interference with cellular processes essential for tumor growth.

Case Studies and Literature Review

Several studies have documented the synthesis and biological evaluation of related compounds, contributing to our understanding of their therapeutic potential:

- A study highlighted the synthesis of benzimidazole derivatives with significant antitumor activity, noting that structural modifications can enhance efficacy against specific cancer types .

- Another investigation focused on the design of coumarin-based compounds that act as acetylcholinesterase inhibitors, demonstrating that hybridization can lead to improved biological activity .

科学研究应用

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Research indicates that derivatives of chromenes exhibit significant activity against various bacterial strains. For example, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial cell wall synthesis and disrupt cellular processes .

Anti-inflammatory Effects

Studies have demonstrated that chromene derivatives can possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis and asthma .

Anticancer Potential

The compound has been investigated for its potential anticancer effects. Chromenes are known to induce apoptosis in cancer cells and inhibit tumor growth by affecting multiple signaling pathways involved in cell proliferation and survival . This makes (2Z)-2-(benzenesulfonamidoimino)-N-(2,5-dimethoxyphenyl)-2H-chromene-3-carboxamide a promising candidate for further development in cancer therapy.

Organic Light Emitting Diodes (OLEDs)

Research into the electro-optical properties of chromene derivatives has led to their application in OLED technology. The unique luminescent properties of these compounds can be harnessed to create efficient light-emitting materials used in displays and lighting solutions .

Fluorescent Probes

Due to their structural characteristics, compounds like this compound can serve as fluorescent probes for detecting biothiols or other biomolecules in biological systems. Their ability to fluoresce under specific conditions allows for real-time monitoring of cellular processes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions between appropriate sulfonamide derivatives and chromene precursors. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications to the chromene structure significantly enhanced cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of several chromene derivatives, including this compound. The findings revealed that this compound exhibited notable inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for optimizing the yield of (2Z)-2-(benzenesulfonamidoimino)-N-(2,5-dimethoxyphenyl)-2H-chromene-3-carboxamide?

- Methodology: Use stepwise condensation between benzenesulfonyl chloride derivatives and chromene precursors under controlled pH (e.g., 7–9) to stabilize the imino group. Monitor reaction progress via HPLC and compare yields under varying temperatures (e.g., 25°C vs. 60°C). Purify intermediates via column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to remove unreacted sulfonamide byproducts .

Q. How can researchers confirm the Z-configuration of the imino group in this compound?

- Methodology: Employ nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity between the benzenesulfonamido group and chromene protons. Compare experimental NOE correlations with computational models (DFT-optimized structures) to validate stereochemistry. X-ray crystallography is recommended for definitive confirmation if crystals are obtainable .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfonamido group’s potential interaction with catalytic sites. Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (IC50 determination) .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy?

- Methodology: Investigate pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability issues. Use LC-MS to detect metabolites and assess whether the parent compound or derivatives are active. Conduct tissue distribution studies in rodent models to correlate target engagement with efficacy .

Q. What strategies mitigate off-target effects linked to the 2,5-dimethoxyphenyl moiety?

- Methodology: Perform selectivity profiling using panels of related receptors (e.g., serotonin receptors, GPCRs) via radioligand binding assays. Modify the methoxy substituents (e.g., replace with fluorine or hydroxyl groups) and compare selectivity ratios. Molecular dynamics simulations can predict steric clashes or hydrogen-bonding interactions with non-target proteins .

Q. How does the chromene scaffold influence photostability under experimental storage conditions?

- Methodology: Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC-UV at 0, 24, and 48 hours. Compare stability in inert atmospheres (argon) vs. ambient air to assess oxidative susceptibility. Use mass spectrometry to identify degradation products (e.g., ring-opened derivatives) .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are critical for validating dose-dependent responses in cell-based assays?

- Methodology: Apply nonlinear regression (four-parameter logistic model) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Include replicate experiments (n ≥ 3) and report confidence intervals (95%) to ensure reproducibility .

Q. How can researchers differentiate between allosteric vs. competitive inhibition mechanisms?

- Methodology: Perform enzymatic assays with varying substrate concentrations and analyze Lineweaver-Burk plots. Competitive inhibition will show intersecting lines at the y-axis, while allosteric modulation results in non-linear patterns. Supplement with ITC (isothermal titration calorimetry) to measure binding stoichiometry and enthalpy changes .

Q. Safety and Handling

Q. What precautions are necessary for handling the 2,5-dimethoxyphenyl group during synthesis?

属性

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,5-dimethoxyphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6S/c1-31-17-12-13-22(32-2)20(15-17)25-23(28)19-14-16-8-6-7-11-21(16)33-24(19)26-27-34(29,30)18-9-4-3-5-10-18/h3-15,27H,1-2H3,(H,25,28)/b26-24- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENWYMLTMGRVQZ-LCUIJRPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。